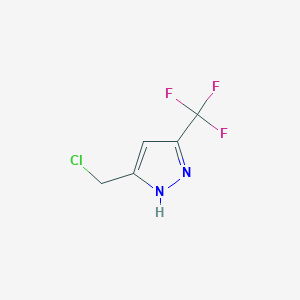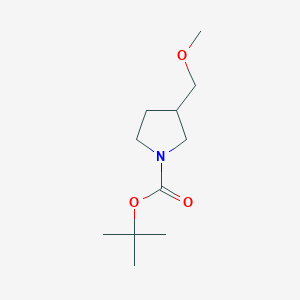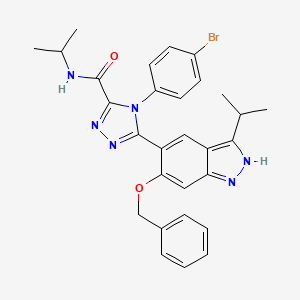
2-氯-4-异丙氧基-5-硝基吡啶
描述
Synthesis Analysis
- Synthesis of 2-chloro-5-nitropyridine : The final step involves chlorination of the hydroxyl group to yield the desired compound .
Chemical Reactions Analysis
- Suzuki–Miyaura Coupling : This transition metal-catalyzed carbon–carbon bond-forming reaction is widely applied. It involves transmetalation with organoboron reagents, resulting in the formation of new C–C bonds .
- Protodeboronation : Although not well-developed, protodeboronation of alkyl boronic esters can occur, leading to the removal of the boron group .
科学研究应用
化学合成与反应
2-氯-4-异丙氧基-5-硝基吡啶已用于各种化学合成工艺中,为有机化学领域做出了重大贡献。Bakke 和 Sletvold (2003) 探索了 5-硝基吡啶-2-磺酸的取代反应,导致生成 2-异丙氧基衍生物等,展示了该化合物在亲核取代反应中的多功能性 (Bakke & Sletvold, 2003)。此外,Jukić 等人 (2010) 从相关前体合成了 2-氯-4-(甲氧基甲基)-6-甲基-5-硝基吡啶-3-碳腈,分析了其结构和光学性质,突出了该化合物在材料科学中的潜力及其在各种有机转化中的反应性 (Jukić 等人,2010)。
结构和分子分析
研究深入探讨了氯硝基吡啶衍生物(包括 2-氯-4-异丙氧基-5-硝基吡啶)的结构和分子性质。Merritt 和 Tanski (2018) 研究了氯硝基吡啶异构体的分子结构,揭示了它们的独特结晶性质和分子间相互作用,这对理解材料的物理性质至关重要 (Merritt & Tanski, 2018)。此外,Velraj、Soundharam 和 Sridevi (2015) 对包括电子、振动和 NMR 特性在内的各种硝基吡啶化合物的结构分析提供了宝贵的见解,深入了解了这些化合物的化学行为和反应性 (Velraj, Soundharam, & Sridevi, 2015)。
分子堆积和晶体学
Shafer、Lynch 和 Padgett (2018) 研究了与 2-氯-4-异丙氧基-5-硝基吡啶密切相关的 2-氯-4-硝基吡啶 N-氧化物,重点关注其分子堆积和晶体学性质。他们的研究提供了对这些化合物在晶体工程和设计中的分子几何结构和潜在应用的见解 (Shafer, Lynch, & Padgett, 2018)。
作用机制
属性
IUPAC Name |
2-chloro-5-nitro-4-propan-2-yloxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3/c1-5(2)14-7-3-8(9)10-4-6(7)11(12)13/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDGKHZNAHNYKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=NC=C1[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(Tert-butoxy)carbonyl][(furan-2-yl)methyl]amino}propanoic acid](/img/structure/B3104105.png)
![3-Fluorobicyclo[1.1.1]pentan-1-amine](/img/structure/B3104111.png)





![1-[3-(Trifluoromethyl)benzyl]guanidine](/img/structure/B3104162.png)
![Methyl thieno[3,4-b]thiophene-2-carboxylate](/img/structure/B3104176.png)




